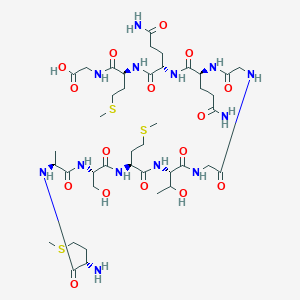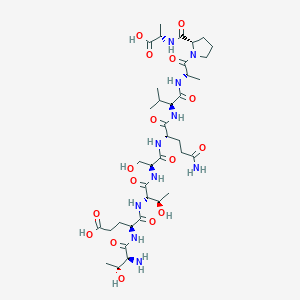
Dynorphin A (1-10) TFA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Dynorphin A (1-10) (TFA), an endogenous opioid neuropeptide, binds to extracellular loop 2 of the κ-opioid receptor. Dynorphin A (1-10) (TFA) also blocks NMDA-activated current with an IC50 of 42.0 μM.
Scientific Research Applications
Role in Neuropathic Pain and Analgesia
Dynorphin A, an endogenous opioid peptide, has been studied for its involvement in neuropathic pain and analgesia. Research has shown that dynorphin-induced allodynia, a pain state, can be reduced by modulating cytokine activity in the spinal cord, suggesting potential therapeutic strategies for chronic pain treatment (Laughlin et al., 2000). Additionally, the biotransformation of dynorphin in inflamed tissue highlights its role in analgesia and inflammation (Morgan et al., 2012).
Interaction with Bradykinin Receptors in Neuropathic Pain
Dynorphin A fragments interact with bradykinin B2 receptors, influencing neuronal activity in the spinal cord. This interaction is significant in the context of chronic and neuropathic pain, suggesting that targeting spinal bradykinin receptors may have therapeutic potential (Bannister et al., 2014).
Analytical Techniques for Dynorphin Peptides
Advanced analytical techniques have been developed for the separation and analysis of dynorphin peptides. Capillary electrochromatography using a polydiallyldimethylammonium chloride gold nanoparticle‐modified capillary, for instance, has been employed for efficient separation of dynorphin metabolites, which is crucial for understanding its role in various physiological and pathological states (Al‐Hossaini et al., 2016).
Structural and Conformational Analysis
The structural and conformational analysis of dynorphin A, such as the study using hydrogen—deuterium exchange and tandem mass spectrometry, provides insights into its bioactive conformation, which is essential for designing therapeutic agents (Cai & Dass, 2007).
Synthesis of Dynorphin Analogues
Synthesizing dynorphin analogues, such as those cyclized by ring-closing metathesis, reveals the importance of conformational mobility in dynorphin's interaction with opioid receptors. Such studies contribute to the development of novel analgesics and therapeutic agents (Fang et al., 2009).
properties
Molecular Formula |
C₅₉H₉₂F₃N₁₉O₁₄ |
|---|---|
Molecular Weight |
1348.48 |
sequence |
One Letter Code: YGGFLRRIRP |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Agtad[cfwkyc]V](/img/structure/B1574774.png)


